molecular formula C14H14ClN3O B1425065 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 853680-76-9

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1425065
M. Wt: 275.73 g/mol
InChI Key: DPPLCQFHORWGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is part of the pyrimidine family . It is a versatile compound with diverse properties . It is used as a PDE5 inhibitor for the treatment of erectile dysfunction .


Synthesis Analysis

The synthesis of this compound involves several steps. The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound is influenced by the presence of a 4-methoxyphenyl group at position-7 .


Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also shows a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Antiproliferative and Antiviral Activity

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been studied for its antiproliferative and antiviral activities. Research indicates that derivatives of this compound exhibit inhibitory effects on cell growth, particularly in L1210 cells, and show activity against human cytomegalovirus and herpes simplex type 1. Notably, some derivatives were found to be more active than others in these capacities (Pudlo et al., 1990).

Synthesis and Chemical Behavior

The compound has been a subject of interest in the synthesis and study of its chemical behavior under various conditions. For instance, its interaction with glycine esters has been explored, revealing the formation of new derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These findings contribute to the understanding of its chemical properties and potential for synthesis of biologically active compounds (Zinchenko et al., 2018).

Antitumor Activity

Several studies have explored the antitumor activity of derivatives of this compound. These studies indicate potential in inhibiting mammalian dihydrofolate reductase and effectiveness against certain types of cancers, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of pyrrolo[2,3-d]pyrimidine derivatives. While the specific compound wasn't directly studied, related compounds have demonstrated activity against various microbes, indicating a potential area for further exploration (Quijano et al., 1990).

Future Directions

The discovery of this compound as a Zika virus (ZIKV) inhibitor has prompted further investigation into its 7H-pyrrolo[2,3-d]pyrimidine scaffold . Future research may focus on elucidating the molecular target of these compounds and designing new small molecules against flaviviruses .

properties

IUPAC Name

4-chloro-7-[(4-methoxyphenyl)methyl]-5,6-dihydropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-19-11-4-2-10(3-5-11)8-18-7-6-12-13(15)16-9-17-14(12)18/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPLCQFHORWGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681053
Record name 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

CAS RN

853680-76-9
Record name 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methanesulfonic acid 2-(4,6-dichloro-pyrimidin-5-yl)-ethyl ester (0.50 g, 1.84 mmol) and 4-methoxybenzylamine (0.60 g, 4.37 mmol) in DCE (30 mL) and TEA (4 mL) was refluxed overnight. After cooling, the solvent was removed and the residue was subject to column chromatography, eluted by hexane/ethyl acetate (4:1) to give 4-Chloro-7-(4-methoxy-benzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (0.36 g, 71%). 1H NMR (CDCl3, 400 MHz) δ 8.35 (s, 1H), 7.26 (dd, J=2.8 Hz, J=1.6 Hz, 2H), 6.88 (d, J=4.4 Hz, 2H), 5.33 (s, 1H), 4.62 (d, J=5.6 Hz, 2H), 3.81 (s, 3H), 3.73 (t, J=7.2 Hz, 2H), 3.04 (t, J=6.8 Hz, 2H). MS (APCI+) [M+H]+276.
Name
methanesulfonic acid 2-(4,6-dichloro-pyrimidin-5-yl)-ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.